molecular formula C24H23N5O2 B2582124 (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone CAS No. 1705506-85-9

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone

Cat. No. B2582124
CAS RN: 1705506-85-9
M. Wt: 413.481
InChI Key: QWVCYWQSOIXWOF-UHFFFAOYSA-N
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Description

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H23N5O2 and its molecular weight is 413.481. The purity is usually 95%.
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Scientific Research Applications

Convergent Synthesis and Cytotoxicity

A study by Bonacorso et al. (2016) discusses the synthesis of polysubstituted diheteroaryl methanones, including compounds structurally similar to the one you're interested in. These compounds were evaluated for cytotoxicity, showing significant activity in human leukocytes at high concentrations. This research underscores the interest in developing new compounds for potential therapeutic applications, highlighting the importance of understanding their cytotoxic properties (Bonacorso et al., 2016).

Antimicrobial Activity

Kumar et al. (2012) synthesized a series of compounds, including methanones similar to your molecule of interest, and tested them for antimicrobial activity. The presence of a methoxy group in these compounds was associated with high antimicrobial activity, suggesting their potential as leads for developing new antimicrobial agents (Kumar et al., 2012).

Spectroscopic Properties

Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of phenylmethanone derivatives. The study provides insights into how structural modifications and environmental factors influence the spectroscopic properties of these compounds, which could be relevant for their application in materials science or as molecular probes (Al-Ansari, 2016).

Molecular Interaction Studies

Research on the molecular interaction of specific antagonists with receptors, as discussed by Shim et al. (2002), demonstrates the application of computational methods in understanding how structural features of compounds influence their interaction with biological targets. This is crucial for drug design and understanding the mechanism of action at a molecular level (Shim et al., 2002).

properties

IUPAC Name

(2-methyl-5-phenylpyrazol-3-yl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-28-22(15-21(27-28)17-7-3-2-4-8-17)24(30)29-13-11-18(12-14-29)31-23-16-25-19-9-5-6-10-20(19)26-23/h2-10,15-16,18H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVCYWQSOIXWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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